Laquinimod-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17ClN2O3 |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(2,3,4,5,6-pentadeuteriophenyl)quinoline-3-carboxamide |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3/i4D,5D,6D,8D,9D |

InChI Key |

GKWPCEFFIHSJOE-SPUMIAEJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O)[2H])[2H] |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Laquinimod-d5: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod-d5 is the deuterated analog of Laquinimod, an orally active immunomodulator that has been investigated for the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis (MS). Deuteration is a strategic modification intended to alter the pharmacokinetic profile of the parent drug, potentially enhancing its therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound is a quinoline-3-carboxamide derivative. The deuteration is specifically on the N-phenyl ring, where five hydrogen atoms are replaced by deuterium. This isotopic substitution is designed to increase the metabolic stability of the compound by strengthening the carbon-deuterium bonds, which can lead to a reduced rate of metabolism.

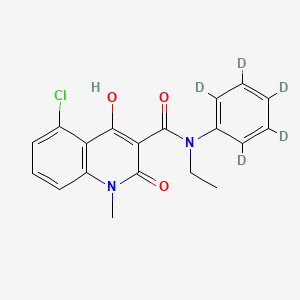

Below is a 2D representation of the chemical structure of this compound:

Image of the chemical structure of this compound

A 2D chemical structure of this compound would be depicted here, showing the quinoline core, the carboxamide linkage, and the deuterated phenyl group.

Table 1: Physicochemical Properties of this compound and Laquinimod

| Property | This compound | Laquinimod | Reference(s) |

| IUPAC Name | 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-(phenyl-d5)-1,2-dihydroquinoline-3-carboxamide | 5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide | [1][2] |

| Molecular Formula | C₁₉H₁₂D₅ClN₂O₃ | C₁₉H₁₇ClN₂O₃ | [1][3] |

| Molecular Weight | 361.83 g/mol | 356.8 g/mol | [1][3] |

| CAS Number | 1214267-09-0 | 248281-84-7 | [1] |

| Solubility | DMSO: 100 mg/mL (276.37 mM) | DMSO: 61 mg/mL (170.96 mM), Ethanol: 1 mg/mL, Water: Insoluble | [1] |

| pKa (Strongest Acidic) | Not available | 5.02 | [1] |

| logP | Not available | 2.77 | [1] |

Pharmacokinetics and Metabolism

While specific pharmacokinetic data for this compound is not extensively published, the parent compound, Laquinimod, has been studied in clinical trials. Laquinimod exhibits high oral bioavailability and a long terminal half-life.[4] It is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[3] The deuteration in this compound is anticipated to reduce the rate of CYP3A4-mediated metabolism, potentially leading to increased plasma exposure and a longer half-life compared to Laquinimod.

Table 2: Pharmacokinetic Parameters of Laquinimod in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | High | [5] |

| Protein Binding | >98% | [5] |

| Half-life (t₁/₂) | ~80 hours | [5] |

| Metabolism | Primarily via CYP3A4 | [3] |

Mechanism of Action and Pharmacodynamics

The precise mechanism of action of Laquinimod is not fully elucidated but is known to be multifactorial, involving both immunomodulatory and neuroprotective effects.[6][7] It is believed that this compound shares the same mechanism of action as its non-deuterated counterpart.

Immunomodulatory Effects

Laquinimod modulates the immune system primarily by affecting antigen-presenting cells (APCs) and T cells.[6][8] It has been shown to:

-

Shift the cytokine balance: Laquinimod promotes a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2/Treg response.[4][6]

-

Modulate APC function: It alters the function of dendritic cells and monocytes, leading to a dampened autoimmune response.[4][8]

-

Target the Aryl Hydrocarbon Receptor (AhR): Laquinimod is an AhR agonist, and this interaction is thought to reprogram APCs to become more tolerogenic.[9]

Neuroprotective Effects

Beyond its effects on the peripheral immune system, Laquinimod can cross the blood-brain barrier and exert direct effects within the central nervous system (CNS).[7] Its neuroprotective actions include:

-

Inhibition of astrocytic NF-κB activation: This action helps to reduce CNS inflammation and demyelination.[1][7]

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Increased BDNF levels support neuronal survival and function.[10][11]

-

Reduction of microglial activation and axonal damage: Laquinimod has been shown to prevent neuronal damage in animal models of neuroinflammation.[7]

Below is a diagram illustrating the proposed signaling pathways affected by Laquinimod.

Experimental Protocols

Synthesis of Laquinimod

A common synthetic route for Laquinimod starts from 2-amino-6-chlorobenzoic acid and involves a four-step process.[12] The synthesis of this compound would likely follow a similar pathway, utilizing a deuterated aniline derivative in the final coupling step.

The general workflow for the synthesis is outlined below:

In Vitro Assays

-

Cell Viability Assays: To determine the cytotoxicity of this compound, cell lines such as peripheral blood mononuclear cells (PBMCs) can be incubated with varying concentrations of the compound, and viability can be assessed using methods like MTT or trypan blue exclusion.

-

Cytokine Profiling: PBMCs or specific immune cell subsets (e.g., T cells, monocytes) are stimulated in the presence or absence of this compound. The levels of pro- and anti-inflammatory cytokines in the cell culture supernatant are then quantified using ELISA or multiplex bead arrays.[4]

-

Gene Expression Analysis: The effect of this compound on the expression of genes related to inflammation and immune regulation can be analyzed using quantitative real-time PCR (qRT-PCR) or microarray analysis in treated cells.

-

NF-κB Activation Assay: The inhibitory effect of this compound on NF-κB activation in astrocytes can be measured using reporter gene assays or by quantifying the nuclear translocation of NF-κB subunits via Western blotting or immunofluorescence.[7]

In Vivo Studies

The primary animal model used to evaluate the efficacy of Laquinimod is experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[8][10][13][14]

-

EAE Induction: EAE is typically induced in mice or rats by immunization with myelin-derived peptides or proteins, such as myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅, in complete Freund's adjuvant.

-

Treatment Regimen: this compound would be administered orally, and different dosing regimens (prophylactic or therapeutic) can be tested.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no signs, 5 for moribund).

-

Histopathology: At the end of the study, the brain and spinal cord are collected for histological analysis to assess the extent of inflammation, demyelination, and axonal damage.

-

Immunological Analysis: Immune cells can be isolated from the spleen, lymph nodes, and CNS to analyze cytokine production, T cell proliferation, and the frequency of different immune cell populations by flow cytometry.

The general workflow for an in vivo EAE study is depicted below:

Conclusion

This compound represents a promising next-generation immunomodulatory agent with potential therapeutic advantages over its parent compound, Laquinimod. Its unique mechanism of action, targeting both peripheral inflammation and central neurodegeneration, makes it a compelling candidate for the treatment of autoimmune and neurodegenerative diseases. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to confirm its therapeutic efficacy and safety in clinical settings. This technical guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers and drug development professionals in their ongoing investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Laquinimod | C19H17ClN2O3 | CID 54677946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 7. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 8. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. activebiotech.com [activebiotech.com]

- 10. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Laquinimod prevents inflammation-induced synaptic alterations occurring in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neurology.org [neurology.org]

Synthesis and Purification of Laquinimod-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Laquinimod-d5, a deuterated analog of the immunomodulatory drug Laquinimod. This document details the synthetic route, including a proposed experimental protocol, purification methods, and relevant analytical data. Furthermore, it visualizes the experimental workflow and the signaling pathway associated with the mechanism of action of Laquinimod.

Introduction to Laquinimod

Laquinimod is an orally active quinoline-3-carboxamide derivative that has been investigated for the treatment of autoimmune diseases, particularly multiple sclerosis.[1] Its mechanism of action is complex, involving both immunomodulatory and neuroprotective effects.[2] Laquinimod has been shown to modulate the function of myeloid antigen-presenting cells, leading to a downregulation of pro-inflammatory T cell responses.[3] Additionally, it may exert direct effects within the central nervous system to reduce demyelination and axonal damage.[3] The deuteration of Laquinimod to this compound is primarily for its use as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices by mass spectrometry.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized in two main stages: the synthesis of the non-deuterated Laquinimod core structure, followed by the selective introduction of deuterium atoms. A practical and scalable synthesis of Laquinimod has been developed, starting from 2-amino-6-chlorobenzoic acid and proceeding through four main steps with a reported overall yield of up to 82%.

A proposed synthetic scheme for this compound is presented below, based on established methods for Laquinimod synthesis and general procedures for deuteration of similar quinoline structures. The "d5" designation is presumed to refer to the deuteration of the N-ethyl and 1-methyl groups.

References

- 1. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Laquinimod: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential of deuterated laquinimod as a research tool. While specific data on deuterated laquinimod is limited in publicly available literature, this document provides a comprehensive overview of the well-characterized parent compound, laquinimod, and discusses the scientific rationale for using its deuterated form in research and development. By understanding the mechanism of action and experimental data of laquinimod, researchers can better envision the potential applications and advantages of a metabolically stabilized version.

Introduction to Laquinimod and the Rationale for Deuteration

Laquinimod is an orally active, synthetic quinoline-3-carboxamide derivative with potent immunomodulatory and neuroprotective properties.[1][2][3] It has been extensively studied as a potential treatment for autoimmune and neurodegenerative diseases, particularly multiple sclerosis (MS) and Huntington's disease (HD).[4][5] Laquinimod's ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system (CNS).[2][5]

Deuteration , the substitution of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to improve the pharmacokinetic profile of a compound.[6] This modification can slow down drug metabolism, particularly cytochrome P450-mediated oxidation, leading to increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites.[6] For a research tool, a deuterated version of laquinimod could offer more consistent plasma and CNS concentrations, making it invaluable for in vivo studies requiring stable compound exposure.

Mechanism of Action

Laquinimod exerts its effects through a multifaceted mechanism involving both the peripheral immune system and CNS-resident cells.[2][7] A key target is the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor.[7][8][9]

Immunomodulatory Effects

Laquinimod modulates the immune response by:

-

Shifting the cytokine balance: It decreases the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-17, while increasing the levels of anti-inflammatory cytokines like IL-4 and IL-10.[4][10][11]

-

Modulating T-cell activity: Laquinimod suppresses the pro-inflammatory Th1 and Th17 responses and promotes the expansion of regulatory T-cells (Tregs).[2][4][9]

-

Affecting antigen-presenting cells (APCs): It influences the function of dendritic cells and monocytes.[4]

Neuroprotective Effects

Within the CNS, laquinimod has demonstrated neuroprotective properties by:

-

Reducing microglial and astrocyte activation: Overactive glial cells contribute to inflammation and neuronal damage, and laquinimod helps to dampen this response.[1][2]

-

Increasing Brain-Derived Neurotrophic Factor (BDNF): Laquinimod treatment leads to a significant and sustained increase in BDNF serum levels, a key factor for neuronal survival and growth.[2][4][5]

-

Protecting against demyelination and axonal damage: In animal models, laquinimod has been shown to reduce inflammation, demyelination, and axonal injury.[1][12][13]

Signaling Pathways

The biological effects of laquinimod are mediated through complex signaling pathways. The activation of the aryl hydrocarbon receptor (AhR) is a central mechanism.

Caption: Laquinimod activates the AhR signaling pathway, leading to immunomodulatory and neuroprotective effects.

Quantitative Data from Laquinimod Studies

The following tables summarize key quantitative findings from clinical and preclinical studies of laquinimod (non-deuterated) . This data provides a baseline for what might be expected in studies with a deuterated analog.

Table 1: Efficacy of Laquinimod in Relapsing-Remitting Multiple Sclerosis (RRMS) - Phase III ALLEGRO and BRAVO Trials

| Endpoint | Laquinimod (0.6 mg/day) | Placebo | p-value | Reference |

| ALLEGRO Study | ||||

| Annualized Relapse Rate | 0.30 | 0.39 | 0.002 | [10] |

| Confirmed Disability Progression | 11.1% | 15.7% | 0.01 | [14] |

| Gadolinium-enhancing Lesions | 1.33 | 2.12 | <0.001 | [10][14] |

| New/Enlarging T2 Lesions | 5.03 | 7.14 | <0.001 | [10][14] |

| BRAVO Study | ||||

| Annualized Relapse Rate | 0.29 | 0.37 | 0.026 (adjusted) | [14] |

| Percent Brain Volume Change | - | - | 28% reduction vs. placebo (p<0.001) | [15] |

Table 2: Efficacy of Laquinimod in Huntington's Disease (HD) - Phase II LEGATO-HD Trial

| Endpoint (at 52 weeks) | Laquinimod (1.0 mg/day) | Placebo | p-value | Reference |

| Change in UHDRS-Total Motor Score | 1.98 | 1.20 | 0.4853 | [16][17] |

| Change in Caudate Volume | 3.10% loss | 4.86% loss | 0.0002 | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited in laquinimod research are provided below. These protocols can serve as a foundation for designing studies with deuterated laquinimod.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for studying the pathophysiology of MS and for evaluating potential therapeutics.

Caption: A typical experimental workflow for inducing and evaluating treatments in the EAE mouse model.

Methodology:

-

Induction of EAE: C57BL/6 mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant.

-

Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[13]

-

Treatment: Deuterated laquinimod or a vehicle control is administered orally, either prophylactically (starting at the time of immunization) or therapeutically (after the onset of clinical signs).[10][13]

-

Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 (no signs) to 5 (moribund).[13]

In Vitro Cytokine Production Assay

This assay is used to determine the effect of a compound on cytokine production by immune cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[18]

-

Cell Culture: PBMCs are cultured in appropriate media and stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of deuterated laquinimod or a vehicle control.

-

Cytokine Measurement: After a defined incubation period, cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-10) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis

LC-MS/MS is the gold standard for quantifying drug concentrations in biological matrices. A deuterated internal standard is crucial for accurate quantification.

Methodology:

-

Sample Preparation: Plasma samples are prepared by protein precipitation or solid-phase extraction.[19]

-

Internal Standard: A known concentration of a stable isotope-labeled internal standard (e.g., 13C6-laquinimod) is added to each sample.[19]

-

Chromatographic Separation: The samples are injected into a liquid chromatography system to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (deuterated laquinimod) and the internal standard.[19]

-

Quantification: The concentration of deuterated laquinimod in the sample is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Conclusion

Deuterated laquinimod represents a promising research tool for investigating the therapeutic potential of AhR modulation in autoimmune and neurodegenerative diseases. While direct experimental data on the deuterated compound is not yet widely available, the extensive body of research on laquinimod provides a strong foundation for its use. The anticipated improved pharmacokinetic properties of a deuterated version could offer significant advantages in preclinical and clinical research, enabling more stable and predictable exposures. This guide provides the necessary background and experimental frameworks for researchers to begin exploring the potential of deuterated laquinimod in their own studies.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 3. What is Laquinimod used for? [synapse.patsnap.com]

- 4. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurology.org [neurology.org]

- 9. pnas.org [pnas.org]

- 10. Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laquinimod, a once-daily oral drug in development for the treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medpagetoday.com [medpagetoday.com]

- 17. Safety and efficacy of laquinimod for Huntington's disease (LEGATO-HD): a multicentre, randomised, double-blind, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Laquinimod-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available stability and storage data for Laquinimod-d5 and its non-deuterated analog, Laquinimod. The information is intended to support researchers and drug development professionals in ensuring the integrity and proper handling of these compounds.

Introduction to Laquinimod and this compound

Laquinimod is an orally active, central nervous system (CNS)-active immunomodulator that was investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule. While specific stability data for this compound is limited, the general stability profile is expected to be similar to that of Laquinimod, potentially with some minor differences in degradation kinetics due to the kinetic isotope effect.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Laquinimod is essential for interpreting its stability profile.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₇ClN₂O₃ | [3] |

| Molecular Weight | 356.8 g/mol | [3] |

| Appearance | Crystalline solid | Inferred from synthesis papers |

| Water Solubility | Insoluble | [4] |

| Solubility in Organic Solvents | DMSO: 61 mg/mL, Ethanol: 1 mg/mL | [4] |

Stability of Laquinimod and this compound

Available data on the stability of Laquinimod and this compound in various forms and conditions are summarized below.

Solid-State Stability

| Compound | Condition | Duration | Observation | Source |

| Laquinimod (powder) | -20°C | 3 years | Stable | Selleck Chemicals |

| Laquinimod Sodium | Not specified | Not specified | "very good long-term stability" | [2] |

Solution Stability

| Compound | Solvent/Matrix | Concentration | Condition | Duration | Observation | Source |

| Laquinimod | Plasma | Low level | -20°C | 3 months | Stable | [5] |

| This compound | Not specified | Stock solution | -80°C | 6 months | Recommended storage | MedChemExpress |

| This compound | Not specified | Stock solution | -20°C | 1 month | Recommended storage | MedChemExpress |

Stability in Formulations

A patent for a stable pharmaceutical composition of Laquinimod provides the following acceptance criteria for degradation products under accelerated stability testing:

| Condition | Duration | Maximum Degradation |

| 40°C / 75% RH | 6 months | ≤ 5% |

| 55°C / 75% RH | 2 weeks | ≤ 3% |

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific public data from forced degradation studies on Laquinimod or this compound is not available, this section outlines a general experimental protocol based on regulatory guidelines and common practices in the pharmaceutical industry.

General Experimental Protocol for Forced Degradation

The objective of forced degradation is to induce degradation of the drug substance to a level that allows for the detection and characterization of degradation products, typically in the range of 5-20%.

4.1.1. Sample Preparation

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions

-

Acid Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N or 1 N hydrochloric acid and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

-

Base Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N or 1 N sodium hydroxide and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn, neutralized, and diluted for analysis.

-

Neutral Hydrolysis: The drug solution is mixed with an equal volume of water and heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn and diluted for analysis.

-

Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature for a defined period. Samples are withdrawn and diluted for analysis.

-

Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 80-100°C) for a defined period. The solid is then dissolved and diluted for analysis.

-

Photostability: The solid drug substance and a solution of the drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Samples are then prepared for analysis.

4.1.3. Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is used to separate the parent drug from its degradation products.

Potential Degradation Pathways

Based on the chemical structure of Laquinimod, a quinoline-3-carboxamide derivative, potential degradation pathways may include:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxylic acid and amine.

-

Oxidation: The quinoline ring system and the N-ethyl group could be susceptible to oxidation.

-

Photodegradation: The aromatic and conjugated system may be susceptible to degradation upon exposure to light.

The following diagram illustrates a hypothetical experimental workflow for a forced degradation study.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound:

| Form | Recommended Storage Temperature | Duration |

| Solid (Powder) | -20°C | Long-term (extrapolated from Laquinimod data) |

| Stock Solutions | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

It is crucial to protect the solid material and solutions from light and moisture. For solid material, storage in a tightly sealed container with a desiccant is advisable.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. While a specific validated method for the drug substance is not publicly available, the following describes a typical HPLC-UV method that could be developed and validated.

Chromatographic Conditions (Hypothetical)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Demonstrated through forced degradation studies, showing that the method can separate the main peak from all degradation products and placebo components.

-

Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).

-

Accuracy: Determined by recovery studies of spiked samples.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the parent compound and its impurities.

-

Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of mobile phase, column temperature, flow rate).

The following diagram illustrates the logical relationship in developing a stability-indicating method.

Conclusion

While specific, detailed public data on the stability of this compound is scarce, information extrapolated from its non-deuterated analog, Laquinimod, provides a solid foundation for its handling and storage. The provided recommendations for storage conditions and the outlined experimental protocols for stability and forced degradation studies offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this compound in their work. The development and validation of a specific stability-indicating method are paramount for any long-term studies or regulatory submissions.

References

- 1. Treatment with disease‐modifying drugs for people with a first clinical attack suggestive of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Laquinimod | C19H17ClN2O3 | CID 54677946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Laquinimod vs Laquinimod-d5

An In-depth Technical Guide to the Biological Activity of Laquinimod and the Prospective Profile of Laquinimod-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod is a novel, orally active immunomodulatory agent that has been extensively studied for the treatment of multiple sclerosis (MS) and other autoimmune diseases. Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological activity of Laquinimod, summarizing key quantitative data from pivotal clinical trials and detailing relevant experimental protocols. Furthermore, this document explores the theoretical biological activity of this compound, a deuterated isotopologue of the parent drug. While no direct experimental data for this compound is publicly available, this guide extrapolates its potential pharmacokinetic and pharmacodynamic profile based on the established principles of the kinetic isotope effect and the known metabolic pathways of Laquinimod.

Introduction to Laquinimod

Laquinimod (5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide) is a quinoline-3-carboxamide derivative that has demonstrated efficacy in preclinical models of MS and has undergone extensive clinical evaluation in phase II and phase III trials.[1][2] It is a small molecule capable of crossing the blood-brain barrier, which allows for direct action on CNS-resident cells, a feature that distinguishes it from many other MS therapies.[3] The development of Laquinimod was aimed at providing an oral therapy with a favorable safety profile that could address both the inflammatory and neurodegenerative aspects of MS.[1]

Mechanism of Action of Laquinimod

Laquinimod's therapeutic effects are not attributed to general immunosuppression but rather to a nuanced immunomodulation.[4][5] Its mechanism involves several key pathways, which are summarized below and illustrated in the accompanying diagrams.

Modulation of the Immune System

-

Aryl Hydrocarbon Receptor (AhR) Activation: Preclinical studies have identified the Aryl Hydrocarbon Receptor (AhR) as a key molecular target for Laquinimod.[6] Experiments using AhR knockout mice have shown that the therapeutic effects of Laquinimod in the experimental autoimmune encephalomyelitis (EAE) model are largely abolished in the absence of this receptor.[7][8] Activation of AhR in antigen-presenting cells (APCs) is believed to reprogram them towards a more tolerogenic state.[6]

-

Cytokine Profile Shift: Laquinimod induces a shift from a pro-inflammatory Th1/Th17 cytokine profile to an anti-inflammatory Th2/Treg profile.[9] This is characterized by a decrease in pro-inflammatory cytokines such as TNF-α and IL-12, and an increase in anti-inflammatory cytokines like IL-10.[1]

-

Effects on Immune Cell Populations: The drug has been shown to reduce the proliferation and activation of pathogenic T cells.[9] It also promotes the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[9] Furthermore, Laquinimod can modulate the function of monocytes and dendritic cells.[5]

Neuroprotective Effects

-

CNS-Intrinsic Activity: Laquinimod's ability to penetrate the CNS allows it to directly influence resident cells like astrocytes and microglia, reducing their activation and subsequent contribution to neuroinflammation.[9]

-

Inhibition of NF-κB Signaling: A proposed mechanism for its action within the CNS is the inhibition of the NF-κB signaling pathway in astrocytes, which helps to preserve myelin.[10]

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Laquinimod treatment has been associated with a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and maintenance.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by Laquinimod and a typical experimental workflow for its evaluation.

Caption: Laquinimod's dual mechanism of action in the periphery and CNS.

Caption: Hypothetical workflow for comparing Laquinimod and this compound in an EAE model.

Quantitative Data from Clinical Trials

The efficacy and safety of Laquinimod have been evaluated in several large-scale, placebo-controlled Phase III clinical trials. The data presented below is primarily from the ALLEGRO and BRAVO studies in patients with relapsing-remitting multiple sclerosis (RRMS).

Table 1: Key Efficacy Endpoints for Laquinimod (0.6 mg/day) vs. Placebo in RRMS

| Endpoint | ALLEGRO Study | BRAVO Study |

| Annualized Relapse Rate (ARR) | 36% reduction (p=0.0122)[11] | 21.3% reduction (p=0.026, post-hoc)[12] |

| 3-Month Confirmed Disability Progression | 36% risk reduction (p=0.0122)[11] | 33.5% risk reduction (p=0.044)[12] |

| 6-Month Confirmed Disability Progression | 48% risk reduction (p=0.0023)[11] | Not reported as significant |

| Brain Volume Loss (Atrophy) | 33% reduction (p<0.001)[13] | 27.5% reduction (p<0.0001)[12] |

Table 2: Pooled Safety and Tolerability Data (ALLEGRO & BRAVO Trials)

| Adverse Event (AE) | Laquinimod (0.6 mg) Incidence | Placebo Incidence |

| Any Adverse Event | Similar to placebo | Similar to Laquinimod |

| Serious Adverse Events (SAEs) | Similar to placebo | Similar to Laquinimod |

| Discontinuation due to AEs | 6.4%[3] | 4.7%[3] |

| Back Pain | 13.6%[3] | 8.2%[3] |

| Headache | 18.2%[3] | 15.1%[3] |

| Abdominal Pain | 5.0%[3] | 2.6%[3] |

| Alanine Aminotransferase (ALT) Increase | 5.9%[3] | 2.7%[3] |

Experimental Protocols

In Vivo: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most widely used animal model for human MS and has been instrumental in evaluating the efficacy of Laquinimod.

-

Induction: EAE is typically induced in female C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[14]

-

Treatment: Laquinimod (or vehicle) is administered daily by oral gavage at doses ranging from 1 to 25 mg/kg.[14][15] Treatment can be prophylactic (starting at the time of immunization) or therapeutic (starting after the onset of clinical signs).[16]

-

Assessment:

-

Clinical Scoring: Mice are monitored daily for clinical signs of disease, typically scored on a scale of 0 (no signs) to 5 (moribund).

-

Histopathology: At the study endpoint, spinal cords and brains are harvested for histological analysis to assess the degree of immune cell infiltration and demyelination using stains like Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).[14]

-

Immunological Analysis: Spleens and lymph nodes are collected to analyze immune cell populations (e.g., Tfh, Tregs) by flow cytometry and to measure cytokine production from restimulated T cells.[7][14]

-

In Vitro: Human Peripheral Blood Mononuclear Cell (PBMC) Assays

-

Cell Isolation: PBMCs are isolated from the blood of healthy donors or MS patients by Ficoll-Paque density gradient centrifugation.

-

Culture and Stimulation: Cells are cultured in the presence of varying concentrations of Laquinimod. To assess immunomodulatory effects, cells are often stimulated with mitogens like lipopolysaccharide (LPS) or phytohemagglutinin (PHA).

-

Endpoint Analysis:

-

Cytokine Secretion: Supernatants are collected, and the concentrations of pro- and anti-inflammatory cytokines (e.g., IL-1β, IL-10, TNF-α) are measured using ELISA or multiplex bead assays.

-

Cell Proliferation: T-cell proliferation is assessed using assays such as CFSE dilution or ³H-thymidine incorporation.

-

Phenotypic Analysis: Expression of cell surface markers (e.g., CD86 on monocytes) is quantified by flow cytometry.[5]

-

This compound: A Theoretical Perspective

As of the date of this document, there is no publicly available data on the biological activity of this compound. The following section provides a theoretical framework for its potential properties based on the principles of deuteration in drug development.

The Rationale for Deuteration

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to the "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond. Since many drugs are metabolized by cytochrome P450 (CYP) enzymes through the cleavage of C-H bonds, replacing hydrogen with deuterium at a site of metabolism can slow down this process.

Potential Impact on Laquinimod's Pharmacokinetics

Laquinimod is predominantly metabolized by the CYP3A4 enzyme.[3][17] The major metabolic pathways are reported to be quinoline and aniline hydroxylation.[17] Strategically replacing hydrogen atoms with deuterium at these metabolic "soft spots" could potentially:

-

Decrease the Rate of Metabolism: Slowing down CYP3A4-mediated metabolism could lead to a longer plasma half-life for this compound compared to the parent drug.

-

Increase Drug Exposure (AUC): A reduced metabolic clearance would likely result in a higher area under the curve (AUC), meaning the body is exposed to the active drug for a longer period.

-

Reduce Peak-to-Trough Fluctuations: A longer half-life could lead to more stable plasma concentrations over a dosing interval.

Caption: Theoretical pharmacokinetic advantage of this compound.

Potential Impact on Biological Activity and Safety

-

Efficacy: Assuming this compound retains the same intrinsic affinity for its targets (e.g., AhR), the improved pharmacokinetic profile could lead to enhanced or more sustained biological activity. This might translate to greater efficacy at the same dose or equivalent efficacy at a lower dose.

-

Safety and Tolerability: A modified metabolic profile could alter the safety of the drug. If any adverse effects of Laquinimod are linked to the formation of specific metabolites, deuteration could potentially reduce the formation of these metabolites, leading to an improved safety profile. Conversely, if the parent compound is responsible for any toxicity, increased exposure could exacerbate it. The overall impact on safety would need to be empirically determined.

Conclusion

Laquinimod is an immunomodulatory and neuroprotective agent with a well-characterized mechanism of action centered on the activation of the aryl hydrocarbon receptor and the upregulation of BDNF. Clinical trials have demonstrated its modest efficacy in reducing relapse rates and a more pronounced effect on slowing disability progression and brain atrophy in MS patients, coupled with a generally favorable safety profile.

The development of a deuterated version, this compound, presents a scientifically sound strategy to potentially enhance the drug's pharmacokinetic properties. By leveraging the kinetic isotope effect to slow its primary metabolism by CYP3A4, this compound could theoretically offer a longer half-life and increased drug exposure. This could translate into a more convenient dosing regimen and potentially an improved therapeutic index. However, without direct experimental evidence, these remain well-founded hypotheses. The synthesis and evaluation of this compound in the preclinical and clinical settings described herein would be necessary to confirm these potential advantages and fully characterize its biological activity relative to the parent compound.

References

- 1. Laquinimod Therapy in Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laquinimod, a once-daily oral drug in development for the treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. activebiotech.com [activebiotech.com]

- 7. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 10. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Laquinimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. neurology.org [neurology.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Laquinimod-d5 for Preclinical Research in Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is a novel oral immunomodulatory compound that has been extensively investigated for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. It is a quinoline-3-carboxamide derivative that has demonstrated both anti-inflammatory and neuroprotective effects in preclinical and clinical studies.[1][2] Laquinimod has shown the ability to cross the blood-brain barrier, allowing it to directly target pathological processes within the central nervous system (CNS).[3]

This guide focuses on Laquinimod-d5, a deuterated form of Laquinimod. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to favorably alter a compound's pharmacokinetic profile. This modification can slow the rate of metabolic breakdown by cytochrome P450 enzymes (specifically CYP3A4 for Laquinimod), potentially leading to a longer half-life and more stable plasma concentrations.[3][4] While preclinical data specific to this compound is not extensively published, its mechanism of action is expected to be identical to that of Laquinimod. Therefore, this document will detail the established preclinical profile of Laquinimod, which serves as the foundational data for research involving its deuterated analogue.

Core Mechanism of Action

Laquinimod exerts its therapeutic effects through a multi-faceted mechanism that involves modulation of both the innate and adaptive immune systems, as well as direct neuroprotective actions within the CNS.[5] The primary pathways implicated are the activation of the Aryl Hydrocarbon Receptor (AhR), inhibition of the NF-κB pathway, and upregulation of Brain-Derived Neurotrophic Factor (BDNF).[6][7][8]

Signaling Pathways

The interplay between these pathways leads to a reduction in pro-inflammatory activity and an enhancement of neuroprotective processes. Laquinimod's binding to the Aryl Hydrocarbon Receptor (AhR) is a key initiating event.[6][9] This activation is necessary for its therapeutic efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) model of MS.[6] AhR activation in astrocytes and other immune cells helps to suppress inflammatory responses.[2][10] Concurrently, Laquinimod inhibits the activation of the pro-inflammatory transcription factor NF-κB in astrocytes, preventing the downstream production of inflammatory mediators and protecting against demyelination and axonal damage.[7][11] Furthermore, Laquinimod treatment leads to a significant increase in the production of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and repair.[8][12] This effect is believed to be mediated by modulating monocyte activity.[12]

Preclinical Efficacy Data from EAE Models

The primary animal model for preclinical MS research is Experimental Autoimmune Encephalomyelitis (EAE). Laquinimod has consistently demonstrated efficacy in various EAE models, reducing disease severity, inflammation, demyelination, and axonal damage.[13][14]

Quantitative Effects of Laquinimod in EAE

The following tables summarize key quantitative findings from preclinical studies of Laquinimod in mouse models of EAE.

Table 1: Effect of Laquinimod on EAE Clinical Score and CNS Pathology

| Parameter | Animal Model | Treatment Protocol | Result | Reference |

|---|---|---|---|---|

| Clinical Score | C57BL/6 Mice (MOG35-55) | 25 mg/kg/day (oral gavage) from day 5 post-immunization | Complete prevention of clinical EAE signs | [15] |

| Clinical Score | SJL/J Mice (PLP139-151) | Therapeutic treatment from Day 16 | Amelioration of clinical disease | [13] |

| CNS Inflammation | C57BL/6 Mice (MOG35-55) | 25 mg/kg/day (oral gavage) | Prevention of inflammatory cell infiltration in spinal cord | [15] |

| Demyelination | C57BL/6 Mice (MOG35-55) | 25 mg/kg/day (oral gavage) | Preservation of myelin in spinal cord | [15] |

| Axonal Loss | C57BL/6 Mice (MOG35-55) | 25 mg/kg/day (oral gavage) | Prevention of axonal loss |[15] |

Table 2: Immunomodulatory Effects of Laquinimod in EAE Models

| Cellular/Molecular Target | Animal Model | Treatment Protocol | Result | Reference |

|---|---|---|---|---|

| T Follicular Helper (Tfh) Cells | C57BL/6 Mice (rMOG) | 25 mg/kg/day (oral gavage) | Reduction in frequency of Tfh cells | [16] |

| Meningeal B Cell Aggregates | 2D2 x Th Spontaneous EAE Model | 25 mg/kg/day (oral gavage) | Inhibition of meningeal B cell aggregate formation | [17] |

| CD4+ Dendritic Cells | C57BL/6 Mice (rMOG) | 25 mg/kg/day (oral gavage) | Reduction in frequency of CD4+ dendritic cells | [16] |

| Pro-inflammatory Cytokines | Murine Models | Not specified | Down-regulation of TNF-α and IL-12 | [13] |

| Anti-inflammatory Cytokines | Murine Models | Not specified | Up-regulation of IL-4 and IL-10 | [13] |

| CNS Infiltrating T Cells | SJL/J Mice (PLP139-151) | Therapeutic treatment from Day 16 | Reduced absolute numbers of CD4+ and CD8+ T cells in CNS |[13] |

Experimental Protocols

Detailed and reproducible experimental design is critical for preclinical research. The following sections outline standard protocols for EAE induction and subsequent histological analysis, as employed in studies evaluating Laquinimod.

Protocol 1: EAE Induction in C57BL/6 Mice

This protocol describes the active immunization method to induce a chronic EAE model using the MOG35-55 peptide.[18][19]

Materials:

-

Female C57BL/6 mice (9-13 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile syringes and needles

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion for each mouse. Ensure a stable emulsion is formed.

-

Immunization (Day 0): Anesthetize mice. Subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank of each mouse.

-

Pertussis Toxin Administration (Day 0): Within 2 hours of immunization, administer the first dose of PTX (typically 200 ng per mouse) via intraperitoneal (IP) injection. Dilute PTX in sterile PBS.[19]

-

Pertussis Toxin Administration (Day 2): Administer a second dose of PTX (200 ng per mouse, IP) approximately 48 hours after the first injection.[19]

-

Clinical Scoring: Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Use a standardized 0-5 scoring scale:[20][21]

-

0: No clinical signs

-

1: Loss of tail tonicity

-

2: Hind limb weakness

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state or death

-

-

Animal Care: Provide easily accessible food and water on the cage floor for animals exhibiting signs of paralysis.

-

Treatment Administration (Prophylactic or Therapeutic):

Protocol 2: Immunohistochemical Analysis of Spinal Cord

This protocol provides a general workflow for staining and analyzing spinal cord tissue harvested from EAE mice to assess inflammation and demyelination.

Materials:

-

4% Paraformaldehyde (PFA) for fixation

-

OCT embedding medium

-

Cryostat

-

Primary antibodies (e.g., anti-CD3 for T cells, anti-Iba1 for microglia/macrophages)[15][21]

-

Fluorescently-labeled secondary antibodies

-

Stains for myelin (e.g., Luxol Fast Blue) and cellular infiltration (Hematoxylin & Eosin - H&E)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Harvest and Fixation: At the experimental endpoint, euthanize mice and perfuse transcardially with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.[5]

-

Cryoprotection & Embedding: Transfer the fixed tissue to a 30% sucrose solution until it sinks. Embed the tissue in OCT medium and freeze.

-

Sectioning: Cut 10-20 µm thick transverse or longitudinal sections of the spinal cord using a cryostat and mount on charged slides.[22]

-

Staining for Demyelination and Infiltration:

-

Perform Luxol Fast Blue (LFB) staining to visualize myelin.

-

Perform Hematoxylin and Eosin (H&E) staining to visualize cell nuclei and cytoplasm, identifying inflammatory infiltrates.[15]

-

-

Immunofluorescence Staining:

-

Rehydrate and permeabilize sections (e.g., with PBS-Triton X-100).

-

Perform antigen retrieval if necessary.

-

Apply a blocking solution (e.g., normal serum in PBS) for 1 hour to prevent non-specific antibody binding.[5]

-

Incubate sections with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash sections thoroughly with PBS.

-

Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

-

Wash sections, counterstain nuclei with DAPI if desired, and mount with anti-fade mounting medium.

-

-

Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the stained areas or count positive cells using image analysis software to compare treatment groups.[23]

Conclusion

The preclinical data for Laquinimod provides a robust foundation for researchers investigating its deuterated analogue, this compound. The compound's multifaceted mechanism, targeting the AhR and NF-κB pathways while promoting BDNF expression, translates to significant efficacy in the EAE model of multiple sclerosis. By reducing CNS inflammation, preventing demyelination and axonal loss, and shifting the immune profile towards an anti-inflammatory state, Laquinimod demonstrates strong potential as a disease-modifying therapy. Researchers utilizing this compound can leverage the established protocols and expected biological outcomes detailed in this guide, with the primary hypothesis that the deuterated form will offer a comparable or potentially enhanced therapeutic window due to improved pharmacokinetics. Future preclinical studies should aim to directly compare the pharmacokinetic and pharmacodynamic profiles of Laquinimod and this compound to fully characterize the benefits of deuteration.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pnas.org [pnas.org]

- 7. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 12. Modulation of autoimmune demyelination by laquinimod via induction of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Laquinimod, a once-daily oral drug in development for the treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression [escholarship.org]

- 18. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 19. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 21. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.viamedica.pl [journals.viamedica.pl]

- 23. Immunohistochemical analysis of spinal cord components in mouse model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Laquinimod in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod is an orally active immunomodulatory compound that has demonstrated significant therapeutic potential in preclinical models of various neurodegenerative diseases, most notably multiple sclerosis (MS) and Huntington's disease (HD). Its mechanism of action is multifaceted, encompassing both peripheral immune modulation and direct neuroprotective effects within the central nervous system (CNS). This technical guide provides an in-depth overview of the investigation of Laquinimod in key neurodegenerative disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the deuterated form, Laquinimod-d5, is noted, the majority of published research has been conducted with the parent compound, Laquinimod. This guide will therefore focus on the extensive data available for Laquinimod.

Mechanism of Action

Laquinimod exerts its therapeutic effects through a combination of immunomodulatory and neuroprotective actions.[1][2] It is known to cross the blood-brain barrier, allowing it to directly influence cells within the CNS.[2] Key aspects of its mechanism include:

-

Modulation of Immune Cells: Laquinimod alters the function of various immune cells, including T cells, B cells, monocytes, and dendritic cells.[3][4] It has been shown to suppress the pro-inflammatory Th1 and Th17 responses and promote a shift towards an anti-inflammatory Th2/3 phenotype.[5]

-

Inhibition of CNS Inflammation: The compound reduces the infiltration of immune cells into the CNS.[5] It also modulates the activity of resident CNS immune cells, such as microglia and astrocytes, decreasing their pro-inflammatory responses.[1][2]

-

Neuroprotection: Laquinimod has demonstrated direct neuroprotective properties. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.[2][6] Furthermore, it can prevent demyelination, reduce axonal damage, and inhibit oligodendrocyte apoptosis.[1][7]

-

Signaling Pathway Modulation: A crucial element of Laquinimod's action within the CNS is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway in astrocytes.[1][8] This pathway is a key regulator of inflammatory responses.

Quantitative Data from Preclinical Models

The following tables summarize the quantitative effects of Laquinimod in various animal models of neurodegenerative diseases.

Table 1: Effects of Laquinimod in Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

| Parameter | Animal Model | Laquinimod Dose | Treatment Regimen | Result | Reference |

| Disease Incidence | MOG-induced EAE (C57BL/6 mice) | 25 mg/kg/day (oral) | Prophylactic | Reduced from 100% to 20% | [9] |

| Maximal Clinical Score | MOG-induced EAE (C57BL/6 mice) | 25 mg/kg/day (oral) | Prophylactic | Reduced by 93% (from 4.2 to 0.3) | [9] |

| Disease Incidence | Spontaneous EAE (2D2 x Th mice) | Not specified | Prophylactic | Reduced from 58% to 29% | [10][11] |

| Meningeal B cell aggregates | Spontaneous EAE (2D2 x Th mice) | Not specified | Prophylactic | 96% reduction | [10][11] |

| T follicular helper cells | Spontaneous EAE (2D2 x Th mice) | Not specified | Therapeutic | 46% reduction | [10][11] |

| Harmful antibodies | Spontaneous EAE (2D2 x Th mice) | Not specified | Therapeutic | 60% reduction | [10][11] |

| Dendritic cells | Spontaneous EAE (2D2 x Th mice) | Not specified | Therapeutic | 49% reduction | [10][11] |

Table 2: Effects of Laquinimod in the Cuprizone Model of Demyelination

| Parameter | Animal Model | Laquinimod Dose | Treatment Regimen | Result | Reference |

| Demyelination | Cuprizone-fed mice | 25 mg/kg/day (oral) | Concurrently with cuprizone | Significantly reduced demyelination | [12] |

| Oligodendrocyte Loss | Cuprizone-fed mice | 25 mg/kg/day (oral) | Concurrently with cuprizone | Reduced oligodendrocyte loss | [12] |

| Axonal Damage | Cuprizone-fed mice | 25 mg/kg/day (oral) | Concurrently with cuprizone | Almost absent | [12] |

| Microglia Infiltration | Cuprizone-fed mice | 25 mg/kg/day (oral) | Concurrently with cuprizone | Reduced infiltration | [12] |

Table 3: Effects of Laquinimod in Huntington's Disease (HD) Mouse Models

| Parameter | Animal Model | Laquinimod Dose | Treatment Regimen | Result | Reference |

| Motor Function (Rotarod) | R6/2 mice | 0.5 and 25 mg/kg/day (oral) | Not specified | Significant improvement at 12 weeks | [13][14] |

| Brain-Derived Neurotrophic Factor (BDNF) | R6/2 mice | Not specified | Not specified | Significant increase in cortical levels | [13][14] |

| Striatal Atrophy | YAC128 mice | 1 mg/kg and 10 mg/kg (oral) | 5 days/week for 6 months | Restored striatal volume | [15] |

| Serum IL-6 Levels | YAC128 mice | 1 mg/kg (oral) | 5 days/week for 6 months | Reduced levels | [15] |

| Motor Function | YAC128 mice | 1 mg/kg (oral) | 5 days/week for 6 months | Modest improvements | [15] |

Table 4: Effects of Laquinimod on Cytokine Production

| Cytokine | Cell Type/Model | Laquinimod Concentration/Dose | Treatment Condition | Percent Change | Reference |

| IL-1β | Monocytes from manHD patients | 5 µM | 24h pre-treatment | Reduction (p=0.022) | [8] |

| TNFα | Monocytes from manHD patients | 5 µM | 24h pre-treatment | Reduction (p=0.007) | [8] |

| IL-6 | Monocytes from manHD patients | 5 µM | 24h pre-treatment | Reduction (p=0.056) | [8] |

| IL-10 | Monocytes from manHD patients | 5 µM | 24h pre-treatment | Reduction (p=0.044) | [8] |

| IL-17A | Co-culture of monocytes and CD4+ T cells | Not specified | Monocyte pre-treatment | Significantly lower levels | [16] |

| IL-10, IL-5, IL-13, IL-6, TNFα, IFN-γ, MMP-9 | Splenocytes from EAE mice | 25 mg/kg | Therapeutic (peak EAE) | Significant decrease | [17] |

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of EAE: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

-

Laquinimod Administration: Laquinimod is typically administered daily by oral gavage. For prophylactic studies, treatment begins on the day of immunization.[9] For therapeutic studies, treatment is initiated after the onset of clinical signs or at the peak of the disease.[17]

-

Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Histopathology: At the end of the experiment, spinal cords are collected for histological analysis to assess inflammation, demyelination, and axonal damage.

Cuprizone-Induced Demyelination Model

-

Animal Model: C57BL/6 mice are typically used.

-

Induction of Demyelination: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[12][18]

-

Laquinimod Administration: Laquinimod (e.g., 25 mg/kg) is administered daily by oral gavage concurrently with the cuprizone diet.[12]

-

Histological Analysis: Brains are collected and processed for histological staining (e.g., Luxol Fast Blue for myelin) to assess the extent of demyelination and cell infiltration in the corpus callosum.

Huntington's Disease (HD) R6/2 Mouse Model

-

Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used.

-

Laquinimod Administration: Laquinimod is administered orally at various doses (e.g., 0.5, 1.5, 5, 25 mg/kg body weight).[13][14]

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod.[13][14]

-

Biochemical and Histological Analysis: At the end of the study, brains are collected to measure levels of markers like BDNF and to assess neuronal integrity using immunohistochemistry for markers such as NeuN and DARPP-32.[13][19]

Signaling Pathways and Experimental Workflows

Laquinimod's Modulation of the NF-κB Signaling Pathway

Laquinimod has been shown to inhibit the activation of the NF-κB pathway in astrocytes.[1][8] This is a critical mechanism for its anti-inflammatory effects within the CNS.

Laquinimod's Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

Laquinimod treatment leads to an increase in BDNF levels, which contributes to its neuroprotective effects.

References

- 1. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 2. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 3. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of autoimmune demyelination by laquinimod via induction of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Laquinimod, a once-daily oral drug in development for the treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Laquinimod dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Drug May Prevent Development of Multiple Sclerosis in Mice – Consortium of Multiple Sclerosis Centers [mscare.org]

- 12. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnnp.bmj.com [jnnp.bmj.com]

- 14. researchgate.net [researchgate.net]

- 15. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]

- 16. Laquinimod dampens IL-1β signaling and Th17-polarizing capacity of monocytes in patients with MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biospective.com [biospective.com]

- 19. Laquinimod treatment in the R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Laquinimod-d5: A Deep Dive into its Immunomodulatory Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laquinimod, an orally administered immunomodulatory compound, has demonstrated a unique profile of action, distinct from traditional immunosuppressants. This technical guide provides an in-depth analysis of the effects of Laquinimod on various immune cell populations, drawing from a comprehensive review of preclinical and clinical research. While the deuterated form, Laquinimod-d5, is primarily utilized as an internal standard in analytical assays, its biological activity is considered identical to that of Laquinimod. This document will, therefore, refer to the active compound as Laquinimod.

This guide summarizes the quantitative effects of Laquinimod on key immune cells, details the experimental protocols used to elucidate these effects, and visualizes the complex signaling pathways and experimental workflows involved. The evidence presented herein points to Laquinimod's multifaceted mechanism of action, which involves the modulation of both the innate and adaptive immune systems, ultimately leading to a rebalancing of pro-inflammatory and anti-inflammatory pathways and demonstrating potential neuroprotective effects.

Modulation of Immune Cell Populations

Laquinimod exerts its effects on a variety of immune cells, influencing their activation, differentiation, and function. While broad immunosuppressive effects, such as significant depletion of major lymphocyte populations, are not observed, Laquinimod subtly shifts the immune balance.

Antigen-Presenting Cells (APCs)

Laquinimod's primary impact appears to be on antigen-presenting cells, particularly monocytes and dendritic cells (DCs).[1][2]

-

Monocytes: In clinical studies of Multiple Sclerosis (MS) patients, Laquinimod treatment did not significantly alter the overall frequency of circulating monocytes.[1][3] However, functional changes have been observed. Monocytes from Laquinimod-treated patients, when stimulated with lipopolysaccharide (LPS), show a reduced capacity to secrete the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the chemokines CCL2 and CCL5.[1][3][4] Furthermore, an upregulation of the co-stimulatory molecule CD86 has been noted on circulating monocytes from treated patients.[3]

-

Dendritic Cells (DCs): Laquinimod treatment has been shown to alter DC subsets in both preclinical models and MS patients.[5] A reduction in the number of conventional CD1c+ and plasmacytoid CD303+ dendritic cells has been reported in peripheral blood.[5] Another study demonstrated a dose-dependent decrease in the frequency of 6-sulpho LacNAc+ (slan) DCs. In vitro, Laquinimod-treated monocyte-derived DCs have a reduced capacity to induce CD4+ T cell proliferation and secretion of pro-inflammatory cytokines.[5]

T Lymphocytes

Laquinimod modulates T cell differentiation and function, generally promoting a shift from a pro-inflammatory to a more regulatory or anti-inflammatory phenotype.

-

T Helper (Th) Cells: Preclinical studies in the experimental autoimmune encephalomyelitis (EAE) model, an animal model of MS, have shown that Laquinimod suppresses the differentiation of pro-inflammatory Th1 and Th17 cells.[1] In vitro studies have demonstrated that monocytes from Laquinimod-treated patients have a reduced capacity to induce the differentiation of Th17 cells from naive CD4+ T cells.[3]

-

Regulatory T cells (Tregs): An increase in the population of regulatory T cells has been observed in some preclinical models following Laquinimod administration.[6]

-

Overall T Cell Populations: Importantly, clinical trials in MS patients have not shown significant changes in the overall numbers of circulating CD4+ and CD8+ T cells with long-term Laquinimod treatment.[1]

Other Immune Cells

The effects of Laquinimod on other immune cell populations appear to be less pronounced. Long-term treatment in MS patients did not lead to significant quantitative changes in circulating B cells or Natural Killer (NK) cells.[1]

Quantitative Data on Immune Cell Modulation

The following tables summarize the key quantitative findings on the effects of Laquinimod on immune cell populations and their functions.

Table 1: Effects of Laquinimod on Peripheral Blood Immune Cell Frequencies in MS Patients (ALLEGRO Substudy) [1]

| Immune Cell Population | Change with Laquinimod Treatment |

| CD4+ T cells | No significant change |

| CD8+ T cells | No significant change |

| Regulatory T cells | No significant change |

| B cells | No significant change |

| NK cells | No significant change |

| NKT cells | No significant change |

| Monocytes | No significant change |

| Mature dendritic cells | No significant change |

Table 2: Functional Effects of Laquinimod on Monocytes from MS Patients

| Parameter | Condition | Observation | Reference(s) |

| CD86 Expression | Circulating monocytes | Upregulated | [3] |

| IL-1β Secretion | LPS-stimulated monocytes | Significantly reduced | [3] |

| IL-1β Gene Expression | LPS-stimulated monocytes | Significantly downregulated | [3] |

| CCL2 Secretion | IFN-γ-stimulated monocytes | Tendency to be lower | [1][4] |

| CCL5 Secretion | LPS-stimulated monocytes | Tendency to be lower | [1][4] |

| Th17 Polarization | Co-culture with T cells | Significantly reduced | [3] |

Table 3: Effects of Laquinimod on Dendritic Cell Subsets

| DC Subset | Observation in MS Patients | Reference(s) |

| Conventional CD1c+ DCs | Decreased | [5] |

| Plasmacytoid CD303+ DCs | Decreased | [5] |

| 6-sulpho LacNAc+ (slan) DCs | Dose-dependent decrease |

Signaling Pathways and Mechanisms of Action

Laquinimod's immunomodulatory effects are mediated through multiple signaling pathways. A key target that has been identified is the Aryl Hydrocarbon Receptor (AhR) .

Caption: Laquinimod's proposed mechanism of action.

Activation of AhR by Laquinimod in APCs is thought to be a central event, leading to downstream modulation of immune responses.[5] Additionally, Laquinimod has been shown to inhibit the NF-κB signaling pathway , a critical regulator of inflammation.[3] This inhibition likely contributes to the observed reduction in pro-inflammatory cytokine production by monocytes.